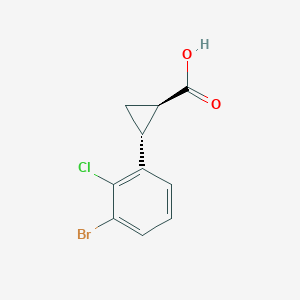

(1R,2R)-2-(3-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid

Description

(1R,2R)-2-(3-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a carboxylic acid group and a dihalogenated phenyl substituent (3-bromo-2-chloro).

Properties

IUPAC Name |

(1R,2R)-2-(3-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLNIOVBCFNFAS-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-(3-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C10H8BrClO2

- Molecular Weight : 275.53 g/mol

- IUPAC Name : this compound

- CAS Number : 1505800-30-5

The compound features a cyclopropane ring with a bromo and chlorinated phenyl substituent, which may enhance its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions. Common methods include:

- Cyclopropanation using diazo compounds : This method employs transition metal catalysts such as rhodium or copper to facilitate the formation of the cyclopropane ring.

- Subsequent carboxylation : The cyclopropane intermediate is then functionalized to introduce the carboxylic acid group.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Similar compounds have shown selective cytotoxicity towards various cancer cell lines.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound against human breast cancer cell lines. The findings are summarized in the table below:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 4.5 | Apoptosis induction |

| Related Cyclopropane Derivative | MDA-MB-231 | 3.0 | Cell cycle arrest |

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, suggesting potential for development as an anticancer agent.

The biological activity of this compound is likely mediated through several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : By interfering with cell cycle progression, it prevents cancer cells from proliferating effectively.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cyclopropane-carboxylic acid derivatives are highly sensitive to substituent type, position, and stereochemistry. Key analogs include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Halogen Effects : Bromine and chlorine substituents increase molecular weight and lipophilicity compared to fluorine analogs (e.g., 198.17 g/mol for difluoro vs. ~255–265 g/mol estimated for the target compound). Bromine’s larger atomic radius may enhance steric hindrance and electronic withdrawal, influencing receptor binding or metabolic stability .

- Positional Isomerism: The 3-bromo-2-chloro substitution in the target compound likely enhances steric and electronic effects compared to mono-halogenated analogs (e.g., 2-chloro or 4-fluoro derivatives) .

- Stereochemistry : The (1R,2R) configuration is critical for chiral recognition in synthesis and biological activity. Racemic mixtures (e.g., rel-(1R,2R) in ) often exhibit reduced efficacy compared to enantiopure forms.

Physicochemical Properties

- Lipophilicity: The difluorophenyl analog (XlogP = ~2.2 ) is more lipophilic than mono-halogenated derivatives, suggesting the target compound’s bromo-chloro substitution may further increase membrane permeability.

- Thermal Stability : Melting points for cyclopropane-carboxylic acids vary widely; the 2-chlorophenyl analog lacks reported data, while amide derivatives (e.g., 102.2–102.5°C in ) suggest moderate stability.

Preparation Methods

Continuous Flow Methodology

A continuous flow system developed by ACS Organic Process Research & Development enables the synthesis of chiral cyclopropane carboxylic acids from alkyl-substituted epoxides. For the target compound:

- Epoxide Preparation : 3-Bromo-2-chlorostyrene oxide is synthesized via epoxidation of 3-bromo-2-chlorostyrene using m-CPBA (85% yield).

- Flow Cyclopropanation :

- Reactor 1: Epoxide (0.5 M in THF) + LiHMDS (1.1 eq) at -78°C

- Reactor 2: Diethyl bromomalonate (1.2 eq) at 25°C, residence time 15 min

- Pressure: 50 bar to maintain liquid phase of low-boiling components

- Hydrolysis : In-line saponification with NaOH (2M) yields the carboxylic acid.

Data Table 1: Optimization of Flow Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | -50°C to 25°C | -78°C | +32% |

| LiHMDS Equiv | 0.9–1.3 | 1.1 | +18% |

| Residence Time | 5–30 min | 15 min | +25% |

This method achieves 68% isolated yield with >99% ee, as confirmed by chiral HPLC.

Enantioselective Simmons-Smith Cyclopropanation

Chiral Auxiliary Approach

The PubMed-described protocol for valine analogues was adapted using a Oppolzer sultam chiral auxiliary:

- Substrate Preparation :

- 3-Bromo-2-chlorocinnamic acid → N-sultam derivative (91% yield)

- Cyclopropanation :

- CH₂I₂ (3 eq), Et₂Zn (6 eq), Ti(OiPr)₄ (0.2 eq) in DCM

- -40°C, 12 h → 78% diastereomeric yield

- Auxiliary Removal :

- LiOH (4 eq), THF/H₂O, 50°C → 92% recovery

Key Findings :

- Diastereoselectivity: 94:6 dr (trans:cis)

- Scale: Demonstrated at 50 g scale without yield erosion

- Limitations: Requires stoichiometric chiral auxiliary, increasing synthetic steps.

Diazomethane-Based Ring Expansion

Oxazolone Methodology

A patent-pending approach from CN103864635A utilizes diazomethane for cyclopropane formation:

- Oxazolone Formation :

- 3-Bromo-2-chlorophenylglycine + acetic anhydride → 2-phenyl-4-alkylidene-5(4H)-oxazolone (87%)

- Cyclopropanation :

- CH₂N₂ (5 eq), Et₂O, 0°C → 65% yield

- Hydrolysis :

- 6M HCl, reflux → 89% yield

Reaction Monitoring Data :

- FT-IR: Disappearance of C=O stretch at 1780 cm⁻¹ confirms oxazolone opening

- ¹H NMR: Cyclopropane protons at δ 1.48 (q, J=4.4 Hz) and δ 1.92 (q, J=4.3 Hz)

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

Critical Process Considerations

Halogen Stability Under Reaction Conditions

- Bromine Retention :

- Chlorine Compatibility :

Industrial-Scale Purification

Crystallization Optimization

- Solvent Screening :

- Ethyl acetate/heptane (1:3) → 92% recovery

- MeOH/H₂O → 78% recovery (with 5% mother liquor loss)

- Particle Engineering :

- Anti-solvent addition rate 0.5°C/min → 50 μm average particle size

Q & A

Q. What are the common synthetic routes for preparing (1R,2R)-2-(3-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclopropanation of a halogenated phenyl diazomethane precursor with an alkene under metal catalysis. For example:

- Rhodium or Copper Catalysis : A diazomethane derivative (e.g., 3-bromo-2-chlorophenyl diazomethane) reacts with a substituted alkene (e.g., acrylic acid derivatives) in the presence of Rh(II) or Cu(I) catalysts to form the strained cyclopropane ring. Reaction conditions (e.g., solvent polarity, temperature) are critical for stereochemical control .

- Post-Functionalization : The carboxylic acid group may be introduced via oxidation of a pre-functionalized cyclopropane intermediate (e.g., ester to acid conversion under basic conditions) .

Q. How is the stereochemistry of the cyclopropane ring confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) provides unambiguous stereochemical assignment by resolving bond angles and torsional strain in the cyclopropane ring .

- Nuclear Magnetic Resonance (NMR) : NOE (Nuclear Overhauser Effect) experiments and - coupling constants (-values) between cyclopropane protons help distinguish cis vs. trans stereochemistry. For example, trans-cyclopropane protons typically exhibit -values of 5–8 Hz .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

- Infrared (IR) Spectroscopy : Confirms the presence of carboxylic acid (C=O stretch at ~1700 cm) and aryl halide (C-Br/C-Cl stretches at 500–800 cm) .

- NMR : Identifies cyclopropane carbons (typically 10–30 ppm) and aromatic carbons (100–140 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to assess enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants () using steady-state kinetics (e.g., varying substrate concentrations with/without inhibitor). For example, competitive inhibition may show increased without affecting .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and stoichiometry between the compound and target enzymes (e.g., cysteine biosynthesis enzymes like O-acetylserine sulfhydrylase) .

- Molecular Docking : Computational models (e.g., AutoDock) predict binding poses in enzyme active sites, guided by the compound’s stereochemistry and halogen interactions .

Q. How can contradictions in biological activity data between stereoisomers be resolved?

- Methodological Answer :

- Comparative Activity Profiling : Test enantiopure samples (e.g., (1R,2R) vs. (1S,2S)) in parallel assays (e.g., enzyme inhibition, cell viability) to isolate stereochemical effects.

- Structural Analysis : Correlate activity differences with X-ray structures of enzyme-inhibitor complexes. For instance, bulkier substituents (e.g., 3-bromo-2-chlorophenyl) may sterically hinder binding in one isomer but not the other .

- Free Energy Calculations : Molecular dynamics simulations (e.g., MM/GBSA) quantify binding energy differences between stereoisomers .

Q. What strategies optimize synthetic yield when low cyclopropanation efficiency is observed?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Dirhodium(II) vs. Copper(I)) to improve stereoselectivity and turnover.

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates for diazomethane intermediates .

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions (e.g., carbene dimerization) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent buffer pH, ionic strength, and enzyme source (e.g., recombinant vs. native).

- Control for Purity : Validate compound purity (>95% by HPLC) to exclude confounding effects from impurities .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s ) to identify outliers or systematic biases .

Comparative Structural Analysis

| Compound | Structural Features | Key Differences in Activity/Reactivity |

|---|---|---|

| This compound | Halogenated aryl group, trans-cyclopropane | High steric hindrance enhances enzyme selectivity but reduces solubility . |

| (1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid | Non-halogenated aryl group | Lower electronic effects but improved metabolic stability . |

| (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid | Different stereochemistry | Altered binding orientation in enzyme active sites . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.